8-Formyl ophiopogonanone B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Formyl ophiopogonanone B is a robust natural compound known for its impressive therapeutic potential in the biomedical sphere in studying a plethora of diseases . It has the capacity to selectively engage and modulate tumor progression-associated molecular routes, positioning it as a striking contender in the development of anticancer agents .

Synthesis Analysis

The synthesis of this compound is primarily achieved through natural extraction and synthetic chemical methods . It can be extracted from natural sources like Ophiopogon japonicus . Additionally, it can be synthesized through chemical methods .Molecular Structure Analysis

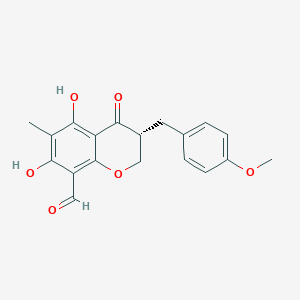

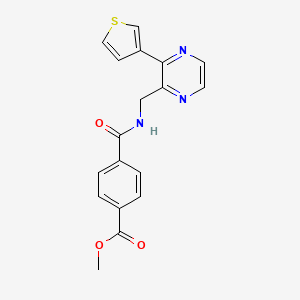

The molecular formula of this compound is C19H18O6 . It has a molecular weight of 342.34 . The IUPAC name is (3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde .Physical And Chemical Properties Analysis

This compound is a powder with a predicted boiling point of 598.5±50.0°C and a predicted density of 1.364±0.06 g/cm3 . It should be stored at 2-8°C .Scientific Research Applications

Anticancer and Antiproliferative Activities

8-Formyl ophiopogonanone B (8-FOB) has been identified as a compound with notable anticancer and antiproliferative activities. Research shows that 8-FOB exhibits promising antiproliferative activities against various cancer cell lines, such as human-lung-tumor A549 cells (Zhou et al., 2013). Additionally, studies indicate that 8-FOB can antagonize paraquat-induced hepatotoxicity, preserve mitochondrial function, and inhibit apoptosis, showcasing its potential as an effective antioxidant and protective agent against hepatotoxicity (Qian et al., 2019). Moreover, 8-FOB has demonstrated the ability to induce ROS-mediated apoptosis in nasopharyngeal carcinoma CNE-1 cells, further underscoring its anticancer properties (Zhang et al., 2021).

Neuroprotective Effects

8-FOB has shown potential in neuroprotection, particularly in models of neurodegenerative diseases. An efficient synthetic method for producing homoisoflavonoids like 8-FOB has been developed, and the synthesized compounds were evaluated for their neuroprotective effects. Specifically, compound 8-FOB enhanced autophagy marker LC3-II expression and down-regulated autophagy substrate p62/SQSTM1, indicating its potential in neuroprotective applications (Li et al., 2021).

Anti-inflammatory Properties

The anti-inflammatory effects of 8-FOB have also been a focus of research. Studies have documented that Ophiopogonis Radix, which contains 8-FOB among other compounds, can effectively downregulate the expression of inflammatory cytokines, suggesting that 8-FOB may contribute to the anti-inflammatory activities of this herbal medicine (Kitahiro et al., 2020; Kitahiro et al., 2018).

Cardioprotective Effects

Research on 8-FOB has also revealed its potential in cardioprotection. A study examining the antagonistic effects of 8-FOB on doxorubicin-induced cardiotoxicity found that it could protect against cardiac injury and dysfunction, reduce cardiac fibrosis and inflammatory cytokine release, and inhibit HMOX1 expression (Qin et al., 2021).

properties

IUPAC Name |

(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-10-16(21)14(8-20)19-15(17(10)22)18(23)12(9-25-19)7-11-3-5-13(24-2)6-4-11/h3-6,8,12,21-22H,7,9H2,1-2H3/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMYSZGUHAXMQC-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC=C(C=C3)OC)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC=C(C=C3)OC)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2467929.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2467931.png)

![ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2467937.png)

![N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2467938.png)

![2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2467941.png)

![[1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride](/img/structure/B2467943.png)

![2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B2467945.png)

![5-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2467947.png)

![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2467951.png)